2-硬脂酰甘油

描述

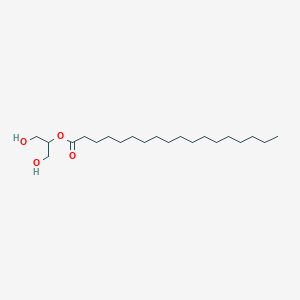

2-stearoylglycerol is a 2-monoglyceride where the acyl group is octadecanoyl (stearoyl). It is functionally related to an octadecanoic acid.

2-Stearoylglycerol is a natural product found in Ascochyta medicaginicola, Sciadopitys verticillata, and other organisms with data available.

科学研究应用

化妆品配方

在化妆品中,2-硬脂酰甘油用作润肤剂和皮肤调理剂。它增强产品的延展性、保湿性和皮肤屏障功能。化妆品化学家将其加入到乳霜、乳液和唇膏中。

有关更多信息,您可以参考默克密理博提供的分析标准 . 此外,Santa Cruz Biotechnology 公司还提供该化合物用于研究目的 .

作用机制

Target of Action

2-Stearoylglycerol is a significant biomarker that reflects metabolic responses to hepatotoxicants and carcinogens . It is an intermediate in triglyceride and phospholipid synthesis, playing a crucial role in cellular processes .

Mode of Action

It is known to interact with its targets in the body, primarily involved in the synthesis of triglycerides and phospholipids . These interactions lead to changes in the metabolic responses of the body, particularly in response to hepatotoxicants and carcinogens .

Biochemical Pathways

2-Stearoylglycerol is involved in the biochemical pathways of triglyceride and phospholipid synthesis . These pathways are essential for various cellular processes, including cell membrane formation and function, energy storage, and signal transduction .

Result of Action

The action of 2-Stearoylglycerol results in changes in the body’s metabolic responses to hepatotoxicants and carcinogens . As an intermediate in triglyceride and phospholipid synthesis, it plays a significant role in cellular processes .

生化分析

Biochemical Properties

2-Stearoylglycerol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an intermediate in triglyceride and phospholipid synthesis, it interacts with enzymes involved in these metabolic pathways .

Cellular Effects

2-Stearoylglycerol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with metabolic responses to hepatotoxicants and carcinogens .

Molecular Mechanism

The molecular mechanism of 2-Stearoylglycerol involves its role as an intermediate in triglyceride and phospholipid synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Stearoylglycerol is involved in the metabolic pathways of triglyceride and phospholipid synthesis It interacts with enzymes or cofactors involved in these pathways

Transport and Distribution

The transport and distribution of 2-Stearoylglycerol within cells and tissues involve its role as an intermediate in triglyceride and phospholipid synthesis It could interact with transporters or binding proteins, affecting its localization or accumulation

属性

IUPAC Name |

1,3-dihydroxypropan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEMORVAKMFKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873440 | |

| Record name | 2-Monostearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-61-4 | |

| Record name | 2-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Monostearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Stearoylglycerol in the regulation of the MmpS5-MmpL5 transporter in Mycobacterium tuberculosis?

A1: 2-Stearoylglycerol acts as an inducing ligand for the transcriptional regulator Rv0678. [] This regulator typically represses the expression of the MmpS5-MmpL5 transporter, which is involved in the export of mycobacterial lipids essential for cell wall biosynthesis. [] Upon binding 2-Stearoylglycerol, Rv0678 undergoes a conformational change that prevents it from binding to the promoter region of the mmpS5-mmpL5 operon, ultimately leading to derepression and increased transporter expression. []

Q2: How does the structure of 2-Stearoylglycerol influence its interaction with Rv0678?

A2: The crystal structure of Rv0678 reveals a binding pocket that accommodates the fatty acid glycerol ester structure of 2-Stearoylglycerol. [] This interaction involves both the DNA-binding and dimerization domains of Rv0678, suggesting a cooperative binding mechanism. [] The specific interactions between the ligand and the amino acid residues within the binding pocket remain to be fully elucidated.

Q3: Does 2-Stearoylglycerol influence the expression of other transporters in Mycobacterium tuberculosis?

A3: Research indicates that Rv0678 can bind to the promoter regions of mmpS4-mmpL4 and mmpS2-mmpL2 operons, suggesting its potential regulatory role in their expression. [] The addition of 2-Stearoylglycerol disrupts Rv0678 binding to these promoters in a similar manner observed for mmpS5-mmpL5, indicating that 2-Stearoylglycerol could influence the expression of these transporters as well. []

Q4: How does the position of stearic acid within a triglyceride molecule affect its physical properties?

A4: Studies comparing 1,2-distearoyl-3-oleoylglycerol (SSO) and 1,3-dioleoyl-2-stearoylglycerol (OSO), both containing one stearic acid and two oleic acid chains, demonstrate the impact of stearic acid positioning. [, ] Fats richer in stearoyl at the sn-1,3 position, like SSO, exhibited higher melting and crystallization temperatures, larger and denser fat crystals, and slower digestion rates compared to OSO, where stearic acid occupies the sn-2 position. []

Q5: Can 2-Stearoylglycerol form molecular compounds with other triglycerides?

A5: Yes, research shows that 2-Stearoylglycerol (OSO) can form a molecular compound with 1,3-distearoyl-2-oleoylglycerol (SOS) at a 1:1 weight ratio. [] This compound displays a distinct double chain length structure with an interlamellar distance of 44.72 Å, contrasting the triple chain length structure observed in the stable forms of both SOS and OSO. [] This highlights the potential for specific triglyceride combinations to form unique structures with altered physical properties.

Q6: What are the implications of 2-Stearoylglycerol forming a molecular compound with SOS?

A6: The formation of a molecular compound between OSO and SOS suggests potential interactions between these triglycerides in biological systems or food products where they coexist. [] These interactions could influence the texture, stability, and digestibility of fat-containing products. [, ] Further research is needed to fully understand the implications of this molecular compound formation in different contexts.

Q7: How can gas chromatography be used to study phosphatidylserines?

A7: While not directly analyzing 2-Stearoylglycerol, gas chromatography, coupled with mass spectrometry, can be employed to analyze the fatty acid composition of phosphatidylserines. [] The reaction of phosphatidylserines with silylating agents like BSA-TMCS leads to the formation of 1,2-diglyceride trimethylsilyl ethers, which can be separated and identified based on their retention times and mass spectra. [] This method allows for the determination of the fatty acid composition of phosphatidylserines without prior hydrolysis, providing insights into their structure and potential biological roles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)

![[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate](/img/structure/B134236.png)